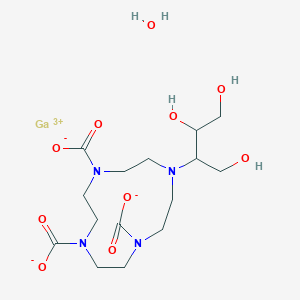![molecular formula C22H24N2O5S B13149481 Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by its unique structural features, which include a bipyridine core, a methoxy group, and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives under the influence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the bipyridine core.
Reduction: Alcohol derivatives.
Substitution: Various substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The methoxy and tosyl groups contribute to the compound’s reactivity and specificity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Lacks the tosyl group, resulting in different reactivity and applications.
Methyl 2-methoxy-2’,6’-dimethyl-5’-nitro-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate: Contains a nitro group instead of a tosyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 2-methoxy-2’,6’-dimethyl-5’-tosyl-1’,4’-dihydro-[3,4’-bipyridine]-3’-carboxylate is unique due to the presence of the tosyl group, which enhances its reactivity and specificity in both chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H24N2O5S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
methyl 4-(2-methoxypyridin-3-yl)-2,6-dimethyl-5-(4-methylphenyl)sulfonyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-13-8-10-16(11-9-13)30(26,27)20-15(3)24-14(2)18(22(25)29-5)19(20)17-7-6-12-23-21(17)28-4/h6-12,19,24H,1-5H3 |
InChI-Schlüssel |
LCQSFZBCHIJLQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=C(C2C3=C(N=CC=C3)OC)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


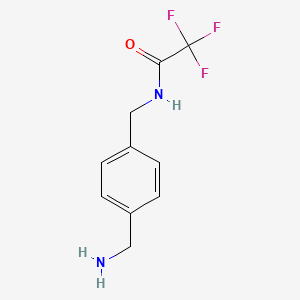
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
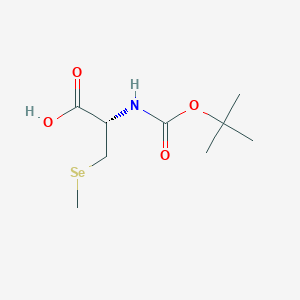
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
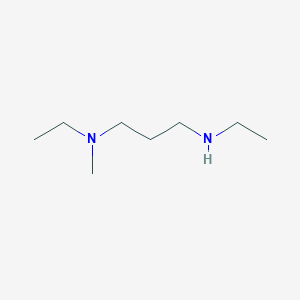

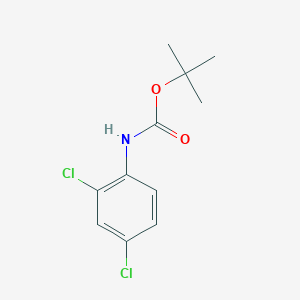


![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
